Dibutyl cyclohex-1-ene-1,2-dicarboxylate
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Overview
Description
Dibutyl cyclohex-1-ene-1,2-dicarboxylate is a chemical compound with the molecular formula C₁₆H₂₆O₄ and a molecular weight of 282.375 g/mol . It is known for its unique structure, which includes a cyclohexene ring substituted with two carboxylate groups and two butyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl cyclohex-1-ene-1,2-dicarboxylate typically involves the esterification of cyclohex-1-ene-1,2-dicarboxylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dibutyl cyclohex-1-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the butyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohex-1-ene-1,2-dicarboxylic acid.
Reduction: Dibutyl cyclohex-1-ene-1,2-diol.
Substitution: Various substituted cyclohex-1-ene-1,2-dicarboxylates.
Scientific Research Applications
Dibutyl cyclohex-1-ene-1,2-dicarboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a drug intermediate or a model compound for studying drug metabolism.
Industry: It is used in the production of plasticizers, resins, and coatings.
Mechanism of Action
The mechanism of action of dibutyl cyclohex-1-ene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release cyclohex-1-ene-1,2-dicarboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: Similar in structure but with a benzene ring instead of a cyclohexene ring.
Dibutyl maleate: Contains a maleic acid moiety instead of a cyclohexene ring.
Dibutyl fumarate: Similar to dibutyl maleate but with a trans configuration.
Uniqueness
Dibutyl cyclohex-1-ene-1,2-dicarboxylate is unique due to its cyclohexene ring, which imparts different chemical reactivity and physical properties compared to its aromatic counterparts. This uniqueness makes it valuable for specific applications where the cyclohexene ring’s properties are advantageous .
Properties
CAS No. |
92687-40-6 |
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Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
dibutyl cyclohexene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H26O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h3-12H2,1-2H3 |
InChI Key |
WRIWGGVICWGSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(CCCC1)C(=O)OCCCC |
Origin of Product |
United States |
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